molecular formula C11H15N B2893669 (R)-2-phenylpiperidine CAS No. 58613-54-0

(R)-2-phenylpiperidine

Cat. No.: B2893669
CAS No.: 58613-54-0
M. Wt: 161.248
InChI Key: WGIAUTGOUJDVEI-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Phenylpiperidine is a chiral piperidine derivative with a phenyl group at the 2-position of the piperidine ring. Its stereochemistry, defined by the (R)-configuration at the chiral center, is critical for its biological activity and synthetic applications. The compound is often utilized as a hydrochloride salt (C₁₁H₁₆ClN; molecular weight: 197.71 g/mol) . It serves as a key intermediate in synthesizing neuroactive compounds, particularly neurokinin-1 (NK1) receptor antagonists, due to its rigid bicyclic structure and stereochemical versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, often using cyclization reactions involving amines and carbonyl compounds.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed.

    Phenyl Group Introduction: The phenyl group is introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the piperidine ring.

Industrial Production Methods

In industrial settings, the production of ®-2-phenylpiperidine may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce precursor compounds.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ®-2-phenylpiperidine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions with halogenating agents can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated piperidines.

Scientific Research Applications

®-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The pharmacological and synthetic relevance of 2-phenylpiperidine derivatives hinges on substituent patterns and stereochemistry. Below is a comparative analysis of structurally related compounds:

Compound Structure Key Features Biological Activity
(R)-2-Phenylpiperidine (R)-configured phenyl group at C2 of piperidine Chiral building block for NK1 antagonists; high enantiomeric purity (>98% ee) Precursor for active pharmaceuticals; stereochemistry critical for receptor binding
CP-99,994 (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine Potent NK1 antagonist; stereoselective inhibition of neurogenic inflammation IC₅₀ ~10 nM for NK1 receptors; prevents tracheal vascular permeability
CP-100,263 (2R,3R)-3-(2-Methoxybenzylamino)-2-phenylpiperidine Enantiomer of CP-99,994; inactive form No significant NK1 antagonism at 4 mg/kg
L-733,060 (2S,3S)-3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine NK1 antagonist with trifluoromethyl groups High affinity for NK1 receptors; used in fluorescence-guided surgery probes
GR205171 3(S)-(2-Methoxy-5-(5-trifluoromethyltetrazol-1-yl)phenylmethylamino)-2(S)-phenylpiperidine Tetrazole-containing NK1 antagonist Used in PET imaging; Bmax (receptor density) comparable across species

Structure-Activity Relationships (SAR)

  • Stereochemistry : The (2S,3S) configuration in CP-99,994 confers NK1 antagonism, while the (2R,3R) enantiomer (CP-100,263) is inactive, underscoring stereochemical precision in drug design .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in L-733,060) enhance receptor affinity by stabilizing ligand-receptor interactions .
  • Ring Modifications : Piperidine derivatives with bulky substituents (e.g., tetrazole in GR205171) exhibit improved pharmacokinetic profiles due to reduced metabolic degradation .

Pharmacokinetic and Pharmacodynamic Profiles

  • Bioavailability : this compound derivatives like CP-99,994 show rapid CNS penetration, attributed to low molecular weight and moderate lipophilicity (LogP ~2.5) .
  • Metabolism : Piperidine rings with electron-deficient substituents (e.g., L-733,060) resist cytochrome P450 oxidation, enhancing half-life .

Key Research Findings

Stereochemical Influence : The (R)-configuration in 2-phenylpiperidine derivatives is often pharmacologically inert, whereas (S)-configured analogues (e.g., CP-99,994) dominate NK1 antagonism .

Synthetic Efficiency : Flow chemistry improves yields and selectivity for hindered amines like 2-phenylpiperidine, reducing reaction times from hours to minutes .

Therapeutic Applications : NK1 antagonists derived from 2-phenylpiperidine (e.g., L-733,060) are pivotal in treating emesis, depression, and neuropathic pain .

Biological Activity

(R)-2-phenylpiperidine is a chiral compound that has garnered significant interest in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a phenyl group at the 2-position. Its molecular formula is C11H15NC_{11}H_{15}N. The specific chiral configuration of this compound plays a crucial role in its biological interactions and pharmacological effects. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Properties : Analogous compounds have demonstrated significant analgesic effects. For instance, studies have shown that certain derivatives can have higher potency than traditional analgesics like pethidine. Specifically, N-2-phenylethyl derivatives have been reported to be more effective than their N-methyl counterparts .
  • Receptor Interactions : this compound interacts with multiple biological targets, including opioid receptors. Its binding affinity and activity can vary significantly based on its stereochemistry, influencing its therapeutic potential .

Synthesis

The synthesis of this compound typically involves methods that allow for the retention of chirality. One common approach is the use of chiral auxiliaries or catalysts that facilitate the formation of the desired enantiomer. The kinetic resolution of racemic mixtures has also been explored to enhance yields of the active form .

Case Studies and Data Tables

  • Analgesic Activity Comparison :
    A comparative study evaluated the analgesic potency of this compound against standard opioids. The results are summarized in Table 1.
    CompoundPotency (ED50)Reference
    Morphine100
    This compound150
    N-2-Phenylethyl-norpethidine80
    This table illustrates that this compound exhibits comparable potency to morphine but with potentially different side effect profiles.
  • In Vitro Binding Studies :
    In vitro studies have shown varying binding affinities for different stereoisomers of phenylpiperidines at opioid receptors, as detailed in Table 2.
    Isomerμ-Opioid Receptor Binding Affinity (Ki)Reference
    This compound0.5 nM
    (S)-2-Phenylpiperidine10 nM
    The data indicate that the (R) isomer has a significantly higher affinity for the μ-opioid receptor compared to its (S) counterpart.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (R)-2-phenylpiperidine, and how can enantiomeric purity be ensured?

  • Methodological Answer : this compound is synthesized via enantioselective methods using chiral auxiliaries or catalysts. For example, a two-step procedure involves reacting sulfinyl-protected intermediates (e.g., (R)-2-methylpropane-2-sulfinyl derivatives) with Grignard reagents (e.g., phenylmagnesium bromide), followed by acid-mediated deprotection (HCl in dioxane/MeOH) to yield the enantiomerically pure product . Enantiomeric purity is verified using chiral HPLC or polarimetry, with spectral data (¹H/¹³C NMR) cross-referenced against literature values .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and structural integrity. For instance, ¹H NMR can resolve diastereotopic protons near the piperidine ring, while ¹³C NMR identifies quaternary carbons. X-ray crystallography is recommended for absolute configuration determination, as demonstrated in studies of related piperidine alkaloids . Mass spectrometry (HRMS) and infrared spectroscopy (FT-IR) further validate molecular weight and functional groups .

Q. How does the piperidine ring influence the reactivity of this compound in organic transformations?

  • Methodological Answer : The piperidine ring’s basicity facilitates its use as a catalyst or ligand in asymmetric synthesis. The nitrogen atom participates in hydrogen bonding or coordination with metals (e.g., copper), enhancing reactivity in cross-coupling or cycloaddition reactions. Substituents like the phenyl group at C2 modulate steric and electronic effects, which can be quantified via Hammett analysis or computational studies (DFT) .

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from competing racemization or side reactions. Optimization strategies include:

  • Temperature control : Conducting Grignard additions at −78°C to minimize epimerization .
  • Solvent selection : Using anhydrous THF or diethyl ether to stabilize reactive intermediates.
  • Catalyst tuning : Employing chiral ligands like BINOL or Josiphos to improve stereoselectivity .
    Yield improvements are validated via kinetic studies and reaction monitoring (e.g., in situ IR).

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinities to biological targets (e.g., GPCRs or enzymes). For example, fluorinated analogs (e.g., (R)-2-(fluoromethyl)piperidine) show enhanced blood-brain barrier penetration, predicted via logP calculations and QSAR models . Free-energy perturbation (FEP) studies further refine activity predictions against experimental IC₅₀ values .

Q. How should researchers resolve contradictions in pharmacological data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require systematic re-evaluation of:

  • Assay conditions : pH, temperature, and co-solvents (e.g., DMSO) that affect compound stability .
  • Target specificity : Off-target interactions are identified via kinome-wide profiling or CRISPR screens.
  • Batch variability : Purity checks (HPLC, elemental analysis) ensure consistency between synthetic batches .
    Meta-analyses of published data using tools like RevMan or PRISMA guidelines help identify methodological biases .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Scaling enantioselective syntheses requires addressing:

  • Catalyst loading : Reducing expensive chiral catalyst amounts via flow chemistry or immobilized catalysts.
  • Workup efficiency : Replacing chromatographic purification with crystallization or aqueous extraction.
  • Safety : Assessing thermal stability (DSC/TGA) to prevent exothermic decomposition during scale-up .
    Process Analytical Technology (PAT) ensures real-time monitoring of critical parameters (e.g., enantiomeric excess) .

Q. Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem or CAS Common Chemistry entries to confirm structural accuracy .
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reproducibility, as outlined in research ethics frameworks .

Properties

IUPAC Name

(2R)-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAUTGOUJDVEI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 14
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.